ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions, which were evaluated by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 101–103°C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Neuroprotection
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Anti-neuroinflammatory Agents
Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotective Activity
Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Activity
Some acyclic analogs of the pyrrolo [2,3-d]pyrimidine were studied against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) where carboxamide and thioamide containing compounds were found to be active .
Antioxidant Activity
The compound is also known to exhibit antioxidant activity as a radical scavenger .
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has been shown to have significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The compound’s action results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
properties
IUPAC Name |
ethyl 4-[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-3-29-19(27)26-10-8-25(9-11-26)18-22-16(15-12-20-24-17(15)23-18)21-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJXWLAVKJLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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